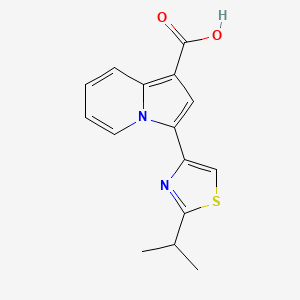![molecular formula C15H19N3O2 B8108953 N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108953.png)
N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-oxa-2,8-diazaspiro[45]dec-2-ene-3-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor, such as a benzyl-substituted amine, with an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spiro ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the spiro ring or benzyl moiety.
Scientific Research Applications
N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential in drug discovery, particularly in the design of novel compounds with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
Uniqueness
N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. The presence of the benzyl group may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(17-11-12-4-2-1-3-5-12)13-10-15(20-18-13)6-8-16-9-7-15/h1-5,16H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHWETXIFZBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(Pyrimidin-5-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8108874.png)
![N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B8108880.png)
![Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone](/img/structure/B8108883.png)
![(5aR,9aS)-4-(pyridin-3-ylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine](/img/structure/B8108892.png)
![[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone](/img/structure/B8108894.png)
![11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8108897.png)
![5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108898.png)
![3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B8108912.png)
![6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108913.png)
![2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8108925.png)
![N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide](/img/structure/B8108960.png)
![(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)(phenyl)methanone](/img/structure/B8108968.png)
![1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone](/img/structure/B8108975.png)

